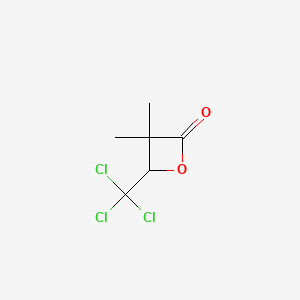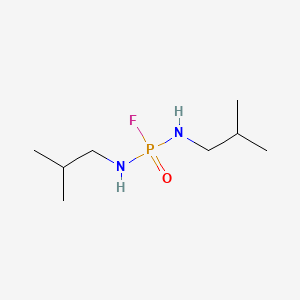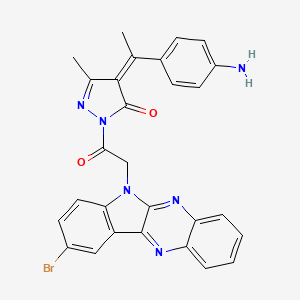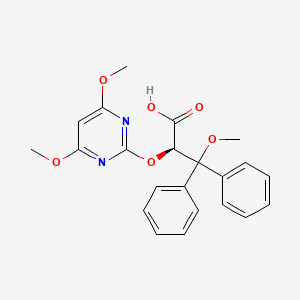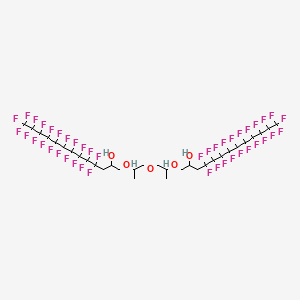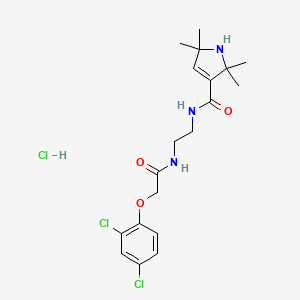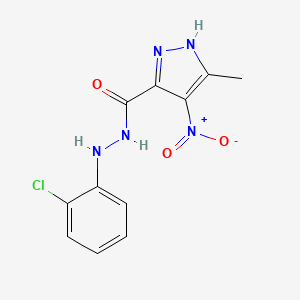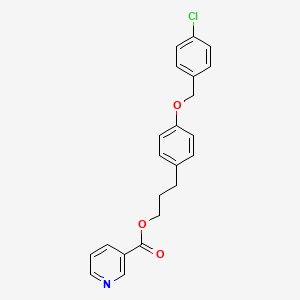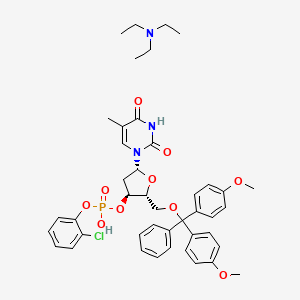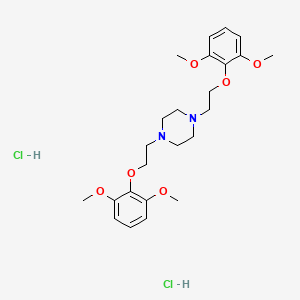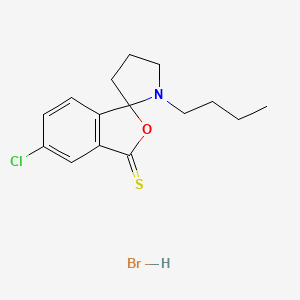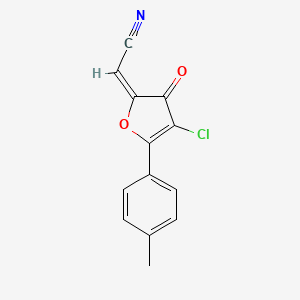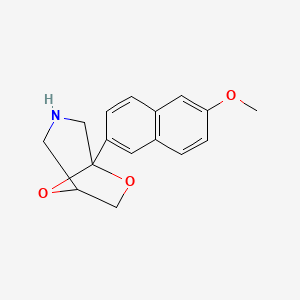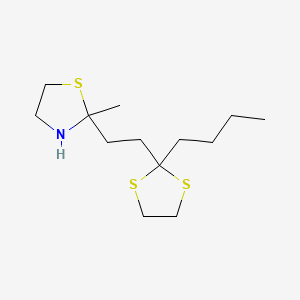
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dithiolan ring, which is a five-membered ring with two sulfur atoms. The butyl group attached to the dithiolan ring and the ethyl group attached to the thiazolidine ring contribute to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups replacing the butyl or ethyl groups.
Scientific Research Applications
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein function. The thiazolidine ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Butyl-1,3-dithiolan-2-yl)-benzene-1,3-diol
- 5-[2-(2-Butyl-1,3-dithiolan-2-yl)ethyl]-2-pyrrolidinone
- Methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
Uniqueness
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is unique due to its combination of a thiazolidine ring and a dithiolan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
156000-18-9 |
|---|---|
Molecular Formula |
C13H25NS3 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-[2-(2-butyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(16-10-11-17-13)7-6-12(2)14-8-9-15-12/h14H,3-11H2,1-2H3 |
InChI Key |
ATJGTAKVUNKEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)CCC2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


